N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15-12(5-3-7-18-15)16(23)19-13-6-2-1-4-11(13)14-10-21-8-9-24-17(21)20-14/h1-7,10H,8-9H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTIPMPUBANBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide are yet to be identified. Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit a broad range of biological activities. They are known to interact with various enzymes and receptors, influencing cellular processes and pathways.
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the cellular processes they are involved in.
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be elucidated. Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections. The compound’s effect on these pathways can lead to downstream effects such as the modulation of gene expression, alteration of cellular metabolism, and changes in cell signaling.
Pharmacokinetics
The compound’s solubility, stability, and molecular weight can influence its bioavailability. For instance, its solubility can affect its absorption and distribution, while its stability can influence its metabolism and excretion.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be fully understood. Based on the activities of similar compounds, it can be hypothesized that it may have anti-inflammatory, anticancer, and antimicrobial effects. These effects can result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Moreover, the compound’s efficacy can be influenced by the physiological and pathological state of the organism.
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates imidazo[2,1-b]thiazole and hydroxynicotinamide moieties. Its molecular formula is with a molecular weight of approximately 253.30 g/mol. The unique combination of these structural components suggests potential interactions with various biological targets.
Biological Activities
Research indicates that compounds containing imidazo[2,1-b]thiazole and related structures exhibit a range of biological activities, including:
- Anticancer Activity : Various studies have shown that derivatives of imidazo[2,1-b]thiazole possess significant anticancer properties against multiple cell lines.
- Antimicrobial Properties : Compounds with similar scaffolds have demonstrated effectiveness against bacterial and fungal pathogens.
- Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on cancer cell proliferation (e.g., MCF-7, MDA-MB-468) |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi |
| Enzyme Inhibition | Interaction with tyrosinase and other metabolic enzymes |
The mechanisms through which this compound exerts its biological effects are diverse:
- Binding Affinity : Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity.
- Cell Cycle Arrest : Some studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The compound has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis and is a target in melanoma treatment.
Case Study: Anticancer Activity
A notable study evaluated the antiproliferative effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated significant cytotoxicity with an IC50 value in the low micromolar range. Molecular docking simulations revealed that the compound binds effectively to the active site of topoisomerase I, suggesting a mechanism involving the inhibition of DNA replication in cancer cells.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits promising activity across various assays:
- MTT Assay Results : The compound showed significant inhibition of cell viability in cancer cell lines.
- NCI-60 Cell Line Screening : Further testing across the NCI-60 panel identified it as a lead candidate for further development due to its selective cytotoxicity.
Comparison with Similar Compounds
SRT1720 (N-{2-[3-(Piperazine-1-ylmethyl)Imidazo[2,1-b][1,3]Thiazol-6-yl]Phenyl}-2-Quinoxalinecarboxamide)
- Structural Differences: SRT1720 replaces the hydroxynicotinamide group with a quinoxalinecarboxamide and introduces a piperazine-methyl substitution on the imidazothiazole ring .
- Biological Activity : A potent SIRT1 activator (EC₅₀ ~0.16 μM), enhancing mitochondrial function and insulin sensitivity in preclinical models .
- Pharmacokinetics: Higher lipophilicity due to the quinoxaline group may limit aqueous solubility compared to the hydroxynicotinamide derivative.
EX-527 (6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazole-1-Carboxamide)
3-(tert-Butyl)-N-[4-(2,3-Dihydroimidazo[2,1-b]Thiazol-6-yl)Phenyl]-1-Methyl-1H-Pyrazole-5-Carboxamide
- Structural Differences : Substitutes hydroxynicotinamide with a tert-butyl-pyrazole carboxamide.
OPC-67683 (Anti-Tubercular Agent)
- Structural Differences: Replaces the thiazole ring with an oxazole and incorporates a trifluoromethoxyphenoxy-piperidine chain.
- Biological Activity : Targets Mycobacterium tuberculosis via nitroreductase activation, a distinct mechanism unrelated to SIRTs .
Data Table: Key Parameters of Compared Compounds
Research Findings and Mechanistic Insights
- Hydroxynicotinamide Derivatives: The hydroxyl group may enhance hydrogen bonding with SIRT1/2 catalytic domains, though direct evidence is lacking. In contrast, SRT1720’s quinoxaline group engages in π-π stacking with NAD+ pockets .
- SAR Trends : Bulkier substituents (e.g., tert-butyl in ) reduce solubility but improve target residence time, whereas polar groups (hydroxynicotinamide) balance bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
